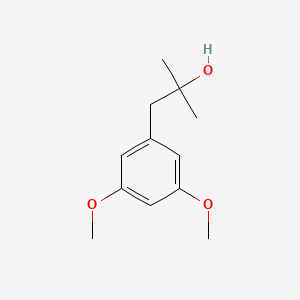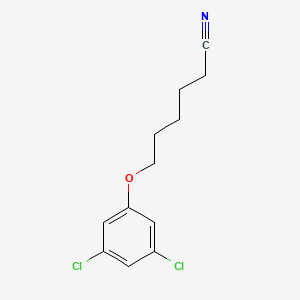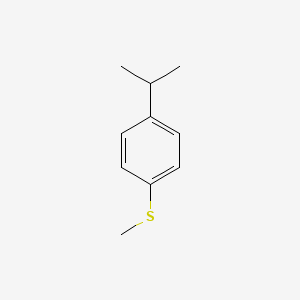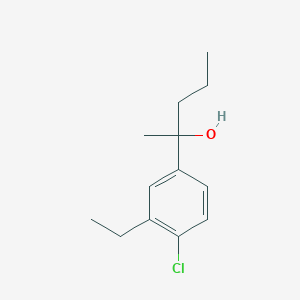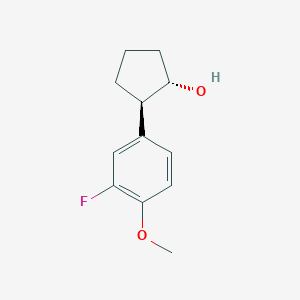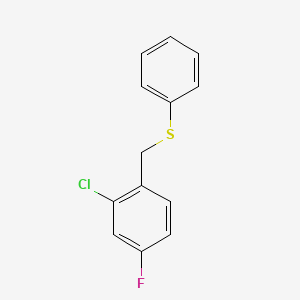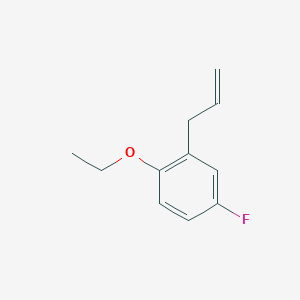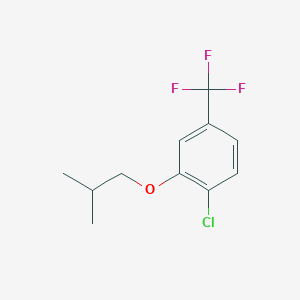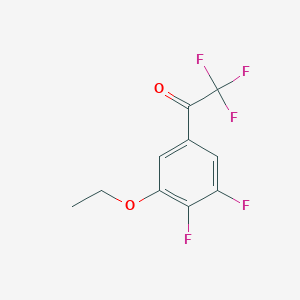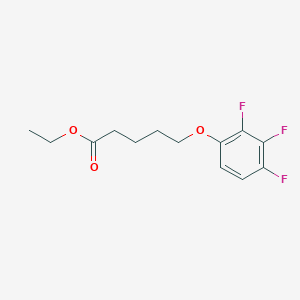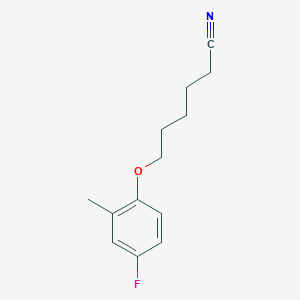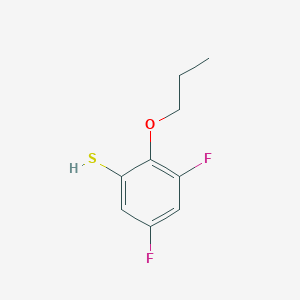
3,5-Difluoro-2-n-propoxythiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2-n-propoxythiophenol is a chemical compound characterized by the presence of fluorine atoms at the 3 and 5 positions, a propoxy group at the 2 position, and a thiophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-n-propoxythiophenol typically involves the introduction of fluorine atoms and the propoxy group onto a thiophenol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of fluorine atoms using reagents such as fluorine gas or other fluorinating agents.
Alkylation: Introduction of the propoxy group through reactions with propyl halides under basic conditions.
Thiolation: Formation of the thiophenol group through reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-n-propoxythiophenol can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophenol group to sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiophenol group to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Halogenated derivatives, functionalized thiophenols.
Scientific Research Applications
3,5-Difluoro-2-n-propoxythiophenol has a range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-n-propoxythiophenol involves its interaction with molecular targets and pathways. The fluorine atoms and thiophenol group can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets can vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Known for its high energy and low sensitivity properties.
3,5-Difluoro-2,4,6-trinitrophenol: Exhibits high density and excellent detonation performance.
Uniqueness
3,5-Difluoro-2-n-propoxythiophenol is unique due to its specific combination of fluorine atoms, propoxy group, and thiophenol structure. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3,5-difluoro-2-propoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-2-3-12-9-7(11)4-6(10)5-8(9)13/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKAMTPQPOIDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8003231.png)
![2-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B8003233.png)
